

Interpreting ^1H and ^{13}C NMR Spectra of 3-Bromohexane: A Comparative Guide

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Compound of Interest

Compound Name: 3-Bromohexane

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This guide provides a comprehensive analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra of **3-bromohexane**. It serves as a practical resource for the structural elucidation of halogenated alkanes, offering a comparison with alternative analytical techniques and detailed experimental protocols.

Structural Elucidation with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. By analyzing the chemical environment of hydrogen (^1H) and carbon- 13 (^{13}C) nuclei, NMR provides detailed information about the connectivity and stereochemistry of a molecule.

Predicted ^1H and ^{13}C NMR Data for 3-Bromohexane

Due to the limited availability of fully assigned experimental spectra in public databases, the following data is based on spectral predictions and established principles of NMR spectroscopy. The structure and atom numbering for **3-bromohexane** are as follows:

Table 1: Predicted ^1H and ^{13}C NMR Data for **3-Bromohexane**

Atom	^1H Chemical Shift (ppm)	^1H Multiplicity	^{13}C Chemical Shift (ppm)
1	~0.9 (t)	Triplet	~14.0
2	~1.4-1.5 (m)	Multiplet	~22.5
3	~1.7-1.9 (m)	Multiplet	~35.0
4	~4.1 (m)	Multiplet	~58.0
5	~1.8-2.0 (m)	Multiplet	~40.0
6	~1.0 (t)	Triplet	~11.0

Note: These are predicted values and may vary slightly from experimental results. 't' denotes a triplet and 'm' denotes a multiplet.

The ^{13}C NMR spectrum of **3-bromohexane** is expected to show six distinct signals, corresponding to the six chemically non-equivalent carbon atoms in the molecule.[\[1\]](#)

Comparison with Alternative Analytical Techniques

While NMR is a cornerstone of structural analysis, other techniques provide complementary information for the characterization of haloalkanes.

Table 2: Comparison of Analytical Techniques for Haloalkane Analysis

Technique	Information Provided	Advantages	Limitations
NMR Spectroscopy	Detailed molecular structure, connectivity, stereochemistry.	Non-destructive, provides unambiguous structural information.	Lower sensitivity compared to MS, requires higher sample concentration.
Mass Spectrometry (MS)	Molecular weight, elemental composition (with high resolution), fragmentation patterns.	High sensitivity, small sample amount required.	Does not provide detailed stereochemical information, isomers can be difficult to distinguish.
Gas Chromatography (GC)	Separation of volatile compounds, retention time for identification.	Excellent for separating mixtures and quantitative analysis.	Compound must be volatile and thermally stable, provides limited structural information on its own.
Infrared (IR) Spectroscopy	Presence of functional groups.	Fast, simple, and non-destructive.	Provides limited information on the overall molecular structure.

Experimental Protocols

Acquisition of ^1H and ^{13}C NMR Spectra

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra of **3-bromohexane** for structural verification.

Materials:

- **3-Bromohexane**
- Deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as an internal standard
- NMR tube (5 mm)

- Pipette
- Vortex mixer

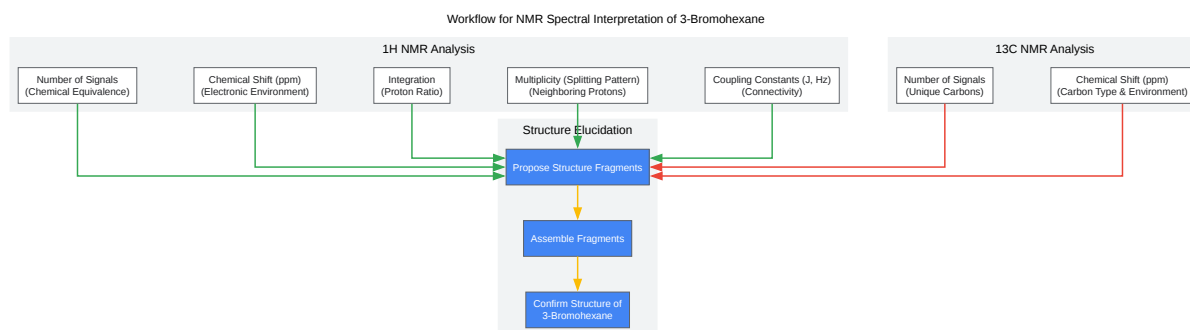
Procedure:

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of **3-bromohexane** for ^1H NMR (50-100 mg for ^{13}C NMR) and dissolve it in approximately 0.6-0.8 mL of CDCl_3 containing TMS in a clean, dry vial.
 - Ensure the sample is fully dissolved. Gentle vortexing may be applied.
 - Using a pipette, transfer the solution into a clean 5 mm NMR tube to a height of approximately 4-5 cm.
 - Cap the NMR tube securely.
- Instrument Setup:
 - Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
 - Place the sample in the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune and match the probe for the respective nucleus (^1H or ^{13}C).
- Data Acquisition:
 - For ^1H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

- For ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ^{13}C .
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase the spectrum to obtain pure absorption peaks.
 - Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.
 - Integrate the signals in the ^1H NMR spectrum.
 - Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the **3-bromohexane** molecule.

Visualization of NMR Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the NMR spectra of **3-bromohexane** to elucidate its structure.



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Caption: A flowchart illustrating the process of deducing the structure of **3-bromohexane** from ^1H and ^{13}C NMR data.

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References

- 1. brainly.com [brainly.com]
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